Acide 2-(2,5-diméthoxyphényl)quinoléine-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

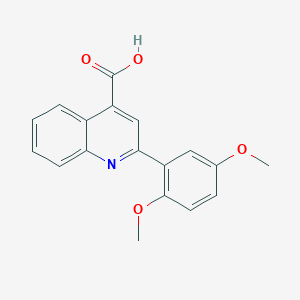

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO4. This compound is notable for its unique structure, which includes a quinoline core substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group at the 4-position. It has a molecular weight of 309.32 g/mol .

Applications De Recherche Scientifique

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate quinoline derivative. One common method involves the use of a Friedländer synthesis, where 2-aminobenzophenone reacts with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedländer synthesis or similar condensation reactions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinoline ring can be reduced under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is often used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Quinones and carboxylic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and phenyl groups. These interactions can modulate biological pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid

- 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and can lead to different pharmacological profiles and applications .

Activité Biologique

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, anticancer, and enzyme inhibitory properties, supported by various studies and findings.

Antibacterial Activity

The antibacterial properties of quinoline derivatives, including 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid, have been extensively investigated. A study synthesized several derivatives and evaluated their activity against various bacterial strains.

Key Findings:

- Compounds derived from quinoline-4-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis.

- Among the tested compounds, certain derivatives showed enhanced activity due to structural modifications that improved binding affinity to bacterial targets .

- The lipophilicity of these compounds, indicated by LogP values, correlated positively with their antibacterial efficacy. For example, compound 5a demonstrated a LogP of 2.26 and exhibited potent activity against E. coli .

Anticancer Activity

The anticancer potential of 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid has also been explored through various studies focusing on its effects on cancer cell lines.

Research Insights:

- A series of quinoline derivatives were tested for antiproliferative effects, with some showing IC50 values significantly lower than standard chemotherapeutics like Doxorubicin. For instance, one derivative displayed an IC50 value of 0.22 µM against EGFR kinase, indicating strong inhibitory potential .

- The mechanism of action involved the induction of apoptosis through upregulation of p53 and caspase pathways. This suggests that the compound not only inhibits cancer cell proliferation but also triggers programmed cell death .

Enzyme Inhibition

Recent studies have highlighted the role of quinoline derivatives as inhibitors of specific enzymes involved in cancer progression.

SIRT3 Inhibition:

- Quinoline derivatives were identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism. Molecule P6 from a related study showed selective inhibition with promising implications for leukemia treatment .

- Molecular docking studies revealed that these compounds bind effectively to the active site of SIRT3, disrupting its deacetylation activity and potentially leading to altered cellular metabolism in cancer cells .

Summary Table of Biological Activities

| Activity Type | Target | IC50/Effectiveness | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Varies (e.g., 5a) | Enhanced by structural modifications |

| Escherichia coli | LogP = 2.26 | Higher lipophilicity correlates with activity | |

| Anticancer | EGFR Kinase | 0.22 µM | Induces apoptosis via p53/caspase pathway |

| SIRT3 | Selective inhibition | Potential therapeutic target for leukemia |

Case Studies

- Antibacterial Evaluation : A study synthesized various quinoline derivatives and assessed their antibacterial properties against multiple strains. The results indicated that modifications at the ortho-position significantly influenced antibacterial activity.

- Anticancer Mechanism : Research focused on the apoptosis-inducing capabilities of specific quinoline derivatives showed that they could effectively halt the cell cycle at the G1 phase and promote cell death through caspase activation.

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHSEFGKTMFMJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.